Dimethyl carbate

描述

碳酸二甲酯是一种有机化合物,归类为碳酸酯。它是一种无色易燃液体,分子式为 C3H6O3。该化合物因其作为甲基化试剂和各种工业应用中的共溶剂而闻名。 碳酸二甲酯由于其低毒性和生物降解性而被认为是一种绿色试剂 .

准备方法

合成路线和反应条件

碳酸二甲酯可以通过几种方法合成:

光气法: 传统上,碳酸二甲酯是通过光气与甲醇反应制备的。此方法涉及形成氯甲酸甲酯作为中间体

氧化羰基化: 该方法已在很大程度上取代了光气法。它涉及在氧化剂存在下,一氧化碳和甲醇的反应

工业生产方法

碳酸二甲酯的工业生产主要利用氧化羰基化法,因为它具有环境效益和效率。 该过程涉及使用高性能催化剂来提高反应速率和产率 .

化学反应分析

反应类型

碳酸二甲酯会发生各种化学反应,包括:

甲基化: 它会甲基化苯胺、羧酸和酚,尽管这些反应通常很慢,可能需要高压釜。

常见试剂和条件

甲基化: 常见的试剂包括苯胺、羧酸和酚。条件通常需要升高的温度和压力。

取代反应: 如碳酸钾 (K2CO3) 等试剂用于促进反应.

主要产物

甲基化: 生成起始原料的甲基化衍生物。

取代反应: 导致烷氧基羰基化和烷基化产物.

科学研究应用

Solvent in Organic Synthesis

Dimethyl carbonate is widely used as a solvent in organic synthesis because of its ability to dissolve a broad range of organic compounds. It serves as an effective alternative to more hazardous solvents like methylene chloride and dichloromethane due to its low toxicity and biodegradability. Its solvent properties are particularly beneficial in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Properties of Dimethyl Carbonate as a Solvent

- Low Toxicity : Classified as a volatile organic compound exempt by the U.S. EPA, making it safer for industrial use .

- Biodegradability : Breaks down naturally, reducing environmental impact.

- Solubility Profile : Similar to common glycol ethers, allowing it to dissolve most common coating resins .

Methylating Agent

DMC is recognized for its role as a methylating agent in various chemical reactions. It can methylate anilines, carboxylic acids, and phenols, offering a safer alternative to traditional methylating agents like iodomethane and dimethyl sulfate. This property is particularly valuable in synthesizing pharmaceuticals where low toxicity is crucial .

Advantages Over Traditional Methylating Agents

- Lower Toxicity : Safer for laboratory and industrial environments.

- Eco-Friendly : Biodegradable and less harmful to the environment compared to conventional reagents .

Applications in Lithium-Ion Batteries

Dimethyl carbonate is employed in the production of lithium-ion batteries as a co-solvent. It contributes to the formation of a stable electrolyte interface that enhances battery performance. However, it is often used alongside other solvents to improve the effectiveness of the electrolyte film at negative electrode potentials .

Impact on Battery Performance

- Electrolyte Stability : Helps form an electronically insulating layer that is crucial for battery efficiency.

- Conductivity : Facilitates lithium ion conduction, although not as effective alone compared to mixtures with other solvents .

Alternative Fuel Additive

DMC is being explored as an alternative fuel additive due to its high oxygen content, which can improve combustion efficiency and reduce emissions of pollutants such as carbon monoxide and hydrocarbons. Preliminary studies indicate that blending DMC with diesel fuel can significantly reduce particulate matter emissions .

Benefits as a Fuel Additive

- Emission Reduction : Up to 76% reduction in particulate matter when blended with diesel .

- Sustainable Source : Can be produced from renewable resources, contributing to greener fuel options .

Production of Polycarbonates

Dimethyl carbonate plays a crucial role in the production of polycarbonates through transesterification processes. It serves as an intermediate for synthesizing diphenyl carbonate, which is then used to produce bisphenol-A-polycarbonate. This process is notable for being recyclable, allowing for the recovery of raw materials .

Environmental Impact and Sustainability

The increasing focus on sustainability has made DMC an attractive option across various applications. Its eco-friendly characteristics—such as being biodegradable and non-toxic—align with global efforts to reduce reliance on harmful chemicals and promote greener alternatives in manufacturing processes .

作用机制

碳酸二甲酯通过亲核取代反应发挥作用。它充当双齿亲电试剂,经历 BAc2- 或 BAl2- 亲核取代反应,生成烷氧基羰基化和烷基化反应。 所涉及的分子靶点和途径包括稳定碳酸酯的活化以促进这些反应 .

相似化合物的比较

碳酸二甲酯与其他类似化合物进行比较,例如:

硫酸二甲酯: 与硫酸二甲酯不同,碳酸二甲酯毒性更低且可生物降解。

碘甲烷: 碳酸二甲酯是一种较弱的甲基化试剂,但由于其毒性较低而更受欢迎。

类似化合物的列表

- 硫酸二甲酯

- 碘甲烷

- 光气

碳酸二甲酯独特的特性,如低毒性和生物降解性,使其在各种科学和工业应用中成为一种有价值的化合物。

生物活性

Dimethyl carbonate (DMC) is a versatile chemical compound with a range of biological activities and applications. It is primarily recognized for its role as a methylating agent in organic synthesis, but recent studies have highlighted its potential in various biological contexts, including toxicity assessments, environmental impact, and therapeutic uses. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.

Dimethyl carbonate is an eco-friendly solvent and reagent characterized by its low toxicity compared to traditional methylating agents like dimethyl sulfate and phosgene. It has been increasingly utilized in the production of biodiesel, pharmaceuticals, and as a solvent in coatings and adhesives due to its favorable environmental profile.

| Property | Value |

|---|---|

| Molecular Formula | C3H8O3 |

| Molecular Weight | 76.09 g/mol |

| Boiling Point | 90.7 °C |

| Density | 1.07 g/cm³ |

| Solubility | Slightly soluble in water |

| Miscibility | Miscible with alcohols |

Toxicological Profile

Recent studies have assessed the toxicity of DMC through various experimental models. A significant study involved repeated inhalation exposure of F344 rats to DMC at different concentrations (600, 1600, and 5000 ppm) over four weeks. The findings indicated that the liver was the primary target organ, but overall, DMC exhibited low toxicity levels compared to other methylating agents.

Case Study: Inhalation Toxicity Assessment

- Study Design : F344 rats were exposed to varying concentrations of DMC.

- Findings :

- Average concentrations in exposure chambers:

- T1: 599.26 ± 31.40 ppm

- T2: 1614.64 ± 80.79 ppm

- T3: 5106.83 ± 297.13 ppm

- Observations included body weight changes and biochemical tests indicating minimal adverse effects.

- Average concentrations in exposure chambers:

This study concluded that DMC can be safely handled under controlled conditions, reinforcing its status as a safer alternative in industrial applications .

Antioxidant Properties

DMC has been shown to enhance the antioxidant properties of certain compounds when used as a methylating agent. For instance, O-methylated flavonoids synthesized using DMC exhibited superior antioxidant activity compared to their non-methylated counterparts. This enhancement is attributed to improved stability and bioavailability of the methylated compounds .

Antimicrobial Effects

Research indicates that DMC can also exhibit antimicrobial properties when used in formulations with other active ingredients. Its application in food packaging materials has been evaluated for safety and efficacy in inhibiting microbial growth .

Environmental Impact

DMC's role as an environmentally benign solvent has been highlighted in studies focusing on its use in biodiesel production and as a replacement for more toxic solvents. Its low volatility and biodegradability contribute to reduced environmental risks associated with chemical manufacturing processes .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of dimethyl carbonate:

Table 2: Summary of Key Research Findings on DMC

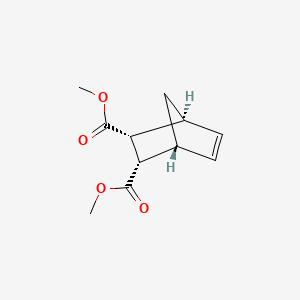

属性

CAS 编号 |

39589-98-5 |

|---|---|

分子式 |

C11H14O4 |

分子量 |

210.23 g/mol |

IUPAC 名称 |

dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |

InChI |

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+ |

InChI 键 |

VGQLNJWOULYVFV-SPJNRGJMSA-N |

SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

手性 SMILES |

COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2 |

规范 SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 |

Key on ui other cas no. |

39589-98-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。